molecular formula C5H8F2O3 B13478241 2,2-Difluoro-4-methoxybutanoic acid

2,2-Difluoro-4-methoxybutanoic acid

Cat. No.: B13478241
M. Wt: 154.11 g/mol
InChI Key: GGLOIGMVHSRLKY-UHFFFAOYSA-N
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Description

2,2-Difluoro-4-methoxybutanoic acid: is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-methoxybutanoic acid can be achieved through several methods. One common approach involves the reaction of cinnamic acid compounds with ethyl bromodifluoroacetate in the presence of an electrocatalyst. The reaction is carried out in an electrolytic cell with an electrolyte solution, alkali, and a catalyst such as ferrocene, nickelocene, or 2,2’-bipyridyl nickel dibromide. The reaction is performed under a nitrogen atmosphere with constant stirring at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-4-methoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2-Difluoro-4-methoxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,2-Difluoro-4-phenylbutanoic acid
  • 2,2-Difluoro-4-hydroxybutanoic acid
  • 2,2-Difluoro-4-chlorobutanoic acid

Comparison: 2,2-Difluoro-4-methoxybutanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to its analogs. The methoxy group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C5H8F2O3

Molecular Weight

154.11 g/mol

IUPAC Name

2,2-difluoro-4-methoxybutanoic acid

InChI

InChI=1S/C5H8F2O3/c1-10-3-2-5(6,7)4(8)9/h2-3H2,1H3,(H,8,9)

InChI Key

GGLOIGMVHSRLKY-UHFFFAOYSA-N

Canonical SMILES

COCCC(C(=O)O)(F)F

Origin of Product

United States

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